![molecular formula C17H21N3O2S B5554775 (1S*,5R*)-3-[(5-methyl-2-furyl)methyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5554775.png)
(1S*,5R*)-3-[(5-methyl-2-furyl)methyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
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Overview
Description
The compound belongs to a class of bicyclic structures with potential significance in various chemical and pharmacological areas. These structures often exhibit unique chemical reactivity, physical properties, and biological activities due to their complex bicyclic frameworks and functional groups.
Synthesis Analysis
Research on related compounds, such as diazabicyclo[3.3.1]nonanes, highlights the synthesis through complex multi-step processes involving key reactions like the Dieckmann condensation and Mannich reactions. These syntheses yield compounds with significant axial and stereochemical complexity, which can influence their chemical and biological properties (Weber et al., 2001).
Molecular Structure Analysis
The crystal structures of similar compounds reveal a bicyclic skeleton with notable features such as axial repulsion and π-delocalization, impacting their molecular geometry and stability. X-ray diffraction data provides insights into the conformational preferences and intermolecular interactions, which are crucial for understanding their chemical behavior and reactivity (Weber et al., 2001).
Chemical Reactions and Properties
Compounds within this chemical family exhibit a range of reactions, including those influenced by their nitrogen and sulfur atoms. These reactions can lead to the formation of new bicyclic structures with varied functional groups, showcasing their versatility in organic synthesis (Mara et al., 1982).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are closely linked to the compound's molecular structure. Analytical techniques like NMR spectroscopy and X-ray crystallography play essential roles in determining these properties and understanding the compound's stability and conformational dynamics (Wu et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles and electrophiles, are significantly influenced by the compound's functional groups and bicyclic framework. Studies show that the presence of nitrogen and sulfur atoms introduces sites for chemical modification and interaction, potentially leading to a wide range of chemical transformations (Ho & Lin, 1997).
properties
IUPAC Name |
(1S,5R)-3-[(5-methylfuran-2-yl)methyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-12-2-5-16(22-12)9-19-6-13-3-4-15(8-19)20(17(13)21)7-14-10-23-11-18-14/h2,5,10-11,13,15H,3-4,6-9H2,1H3/t13-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXYKZRLUQTGPJ-DZGCQCFKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CC3CCC(C2)N(C3=O)CC4=CSC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)CN2C[C@@H]3CC[C@H](C2)N(C3=O)CC4=CSC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5R)-3-[(5-methylfuran-2-yl)methyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
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